Cas no 7556-55-0 (4-Methyl-1-Piperazine Carboxaldehyde)

7556-55-0 structure
Productnaam:4-Methyl-1-Piperazine Carboxaldehyde
4-Methyl-1-Piperazine Carboxaldehyde Chemische en fysische eigenschappen
Naam en identificatie
-
- 4-Methyl-1-Piperazine Carboxaldehyde
- 1-Formyl-4-methylpiperazine
- 1-Methyl-4-formylpiperazine~4-Methylpiperazine-1-carboxaldehyde
- 4-methylpiperazine-1-carbaldehyde
- (4-methyl-1-piperazinyl)-methanone
- 1-formyl-4-methylpiperidine
- 1-methyl-4-formyl-piperazine
- 4-formyl-1-methylpiperazine
- 4-METHYLPIPERAZIN-1-YL CARBONYL GROUP
- 4-methylpiperazine-4-carbaldehyde
- N-formyl-N'-methylpiperazine
- CS-0206481
- 1-Piperazinecarboxaldehyde, 4-methyl-
- UNII-VVR49AN988
- (4-methyl-piperazin-1-yl)-methanone
- VVR49AN988
- SCHEMBL273020
- FT-0607792
- Q27095236
- AM87173
- AKOS009067803
- DTXSID90390866
- 1-Methyl-4-formylpiperazine
- MFCD00085930
- 4-Methyl-1-piperazinecarboxaldehyde
- JQTMGOLZSBTZMS-UHFFFAOYSA-N
- N-methyl-N'-formylpiperazine
- AS-61166
- 7556-55-0
- (4-methylpiperazin-1-yl)methanone
- V10023
-
- MDL: MFCD00085930
- Inchi: InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3
- InChI-sleutel: JQTMGOLZSBTZMS-UHFFFAOYSA-N
- LACHT: CN1CCN(CC1)C=O
- BRN: 113020
Berekende eigenschappen
- Exacte massa: 128.09500
- Monoisotopische massa: 128.095
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 97.2
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.5
- Oppervlakte lading: 0
- Aantal tautomers: nothing
- Topologisch pooloppervlak: 23.6A^2
Experimentele eigenschappen
- Kleur/vorm: Not available
- Dichtheid: 1.113
- Smeltpunt: 189 °C
- Kookpunt: 236-238°C
- Vlampunt: >110°C
- Brekindex: 1.4910
- PSA: 23.55000
- LogboekP: -0.09810
- Oplosbaarheid: Not available
4-Methyl-1-Piperazine Carboxaldehyde Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303+H313+H333
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36
- Risicozinnen:R36/37/38
- Veiligheidstermijn:S26;S36
- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Methyl-1-Piperazine Carboxaldehyde Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P003ET4-5g |
1-FORMYL-4-METHYLPIPERAZINE |
7556-55-0 | 98% | 5g |
$20.00 | 2025-02-19 | |
abcr | AB172597-25g |
1-Formyl-4-methylpiperazine, 98%; . |
7556-55-0 | 98% | 25g |
€121.40 | 2025-02-15 | |
A2B Chem LLC | AB58360-100g |
1-Formyl-4-methylpiperazine |
7556-55-0 | 98% | 100g |
$295.00 | 2024-04-19 | |
A2B Chem LLC | AB58360-500g |
1-Formyl-4-methylpiperazine |
7556-55-0 | 98% | 500g |
$1295.00 | 2024-04-19 | |
eNovation Chemicals LLC | D116996-25g |
1-FORMYL-4-METHYLPIPERAZINE |
7556-55-0 | 97% | 25g |
$180 | 2024-05-24 | |
1PlusChem | 1P003ET4-1g |
1-FORMYL-4-METHYLPIPERAZINE |
7556-55-0 | 98% | 1g |
$6.00 | 2025-02-19 | |
Aaron | AR003F1G-100g |
1-Formyl-4-methylpiperazine |
7556-55-0 | 98% | 100g |
$250.00 | 2025-01-22 | |
Aaron | AR003F1G-250mg |
1-Formyl-4-methylpiperazine |
7556-55-0 | 98% | 250mg |
$5.00 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | X188065A-5g |
4-Methyl-1-Piperazine Carboxaldehyde |
7556-55-0 | 0.98 | 5g |
¥351.0 | 2024-07-21 | |
eNovation Chemicals LLC | D116996-5g |
1-FORMYL-4-METHYLPIPERAZINE |
7556-55-0 | 97% | 5g |
$120 | 2025-02-20 |
4-Methyl-1-Piperazine Carboxaldehyde Gerelateerde literatuur
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Xinjiang Cui,Yan Zhang,Youquan Deng,Feng Shi Chem. Commun. 2014 50 189
-
Xiao-Feng Wu,Jin-Long Gong,Xinxin Qi Org. Biomol. Chem. 2014 12 5807
-
Xinjiang Cui,Yan Zhang,Youquan Deng,Feng Shi Chem. Commun. 2014 50 189
-
Wen-Peng Mai,Hui-Hui Wang,Zhi-Cheng Li,Jin-Wei Yuan,Yong-Mei Xiao,Liang-Ru Yang,Pu Mao,Ling-Bo Qu Chem. Commun. 2012 48 10117
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